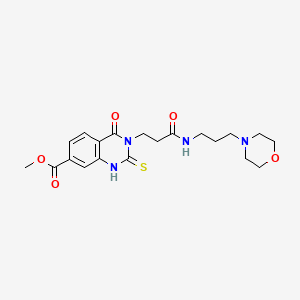
甲酸甲酯 3-(3-((3-吗啉基丙基)氨基)-3-氧代丙基)-4-酮-2-硫代-1,2,3,4-四氢喹唑啉-7-甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups, including a morpholinopropyl group, a carboxylate ester group, and a tetrahydroquinazoline group. These groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the morpholinopropyl group and the tetrahydroquinazoline group. These groups could then be combined using a variety of coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The morpholinopropyl group would likely contribute to the polarity of the molecule, while the tetrahydroquinazoline group could potentially form interesting intra- and intermolecular interactions .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The morpholinopropyl group could participate in nucleophilic substitution reactions, while the tetrahydroquinazoline group could undergo electrophilic aromatic substitution .科学研究应用
Alzheimer’s Disease Research
This compound has been studied for its potential as a Muscarinic Receptor 1 (M1 receptor) agonist in Alzheimer’s dementia models . The structure-activity relationship reveals that the increase in lipophilic carbon chain on the nitrogen atom of the morpholine ring increases the affinity of the M1 receptor. This suggests its application in exploring therapeutic avenues for Alzheimer’s disease, particularly in enhancing cognitive processing and memory.
Neuroprotective Agent Development
Activation of M1 mAChR modulates learning and memory and also protects cells from apoptotic effects induced by oxidative stress in cortical neurons . This compound could be pivotal in developing neuroprotective agents that help mitigate neuronal damage in neurodegenerative diseases.
Cancer Therapeutics
The compound’s derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines . The structure-activity relationships studied indicate that certain modifications can lead to compounds with significant potential as cancer therapeutics.
Synthesis of Novel Amino Acids and Dipeptides
The compound serves as a base for the synthesis of novel amino acids and dipeptides substituted derivatives . These derivatives have shown considerable M1 receptor binding affinity, which is crucial for the development of new pharmacological agents.
Chemopreventive Research
Flavonoids bearing diverse aliphatic amino moieties, like the ones derived from this compound, have shown remarkable chemopreventive activities in bioassay systems and animal models . This opens up research opportunities in the prevention of cancer through dietary and pharmaceutical means.
Cyclin-Dependent Kinase Inhibitor Studies
The structural modifications of flavonoids with the introduction of nitrogen atoms, similar to those in this compound, have attracted attention due to the improvements of biological activities, including CDK inhibitory activity . This is significant for the development of anti-cancer drugs.
属性
IUPAC Name |
methyl 3-[3-(3-morpholin-4-ylpropylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-28-19(27)14-3-4-15-16(13-14)22-20(30)24(18(15)26)8-5-17(25)21-6-2-7-23-9-11-29-12-10-23/h3-4,13H,2,5-12H2,1H3,(H,21,25)(H,22,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYXHXVCPMHCPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-((3-morpholinopropyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2989955.png)
![(E)-methyl 2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2989959.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2989960.png)

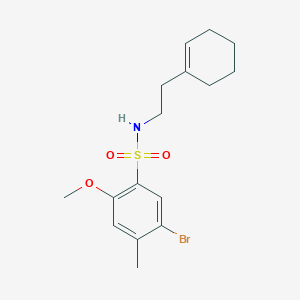
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2989967.png)
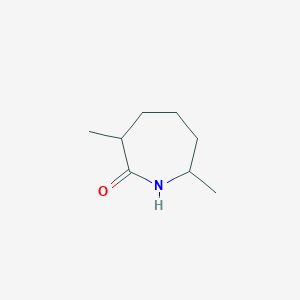
![1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989971.png)

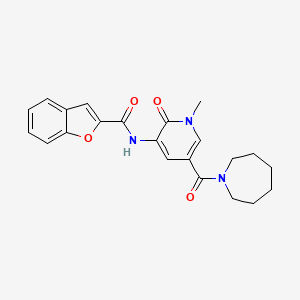
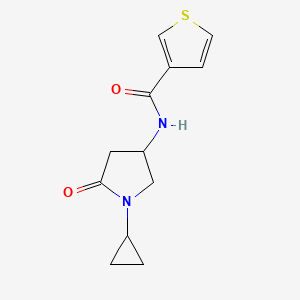
![2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2989976.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2989978.png)